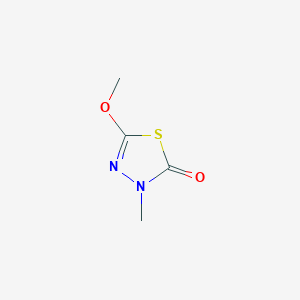

5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

88043-41-8 |

|---|---|

Molecular Formula |

C4H6N2O2S |

Molecular Weight |

146.17 g/mol |

IUPAC Name |

5-methoxy-3-methyl-1,3,4-thiadiazol-2-one |

InChI |

InChI=1S/C4H6N2O2S/c1-6-4(7)9-3(5-6)8-2/h1-2H3 |

InChI Key |

FRMYDYARMGSJTI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)SC(=N1)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A common approach involves cyclization reactions using substituted thiosemicarbazides. For example:

- Reagents : Thiosemicarbazide derivatives are treated with acetic anhydride or phosphoryl chloride (POCl₃) in 1,4-dioxane under reflux conditions.

- Conditions : Reactions typically proceed at 70–80°C for 7–12 hours, yielding thiadiazole cores. For 5-methoxy substitution, methoxy-containing precursors (e.g., methoxyacetic acid) are used.

- Mechanism : Intramolecular cyclization forms the 1,3,4-thiadiazole ring, with methoxy and methyl groups introduced via precursor design.

- Dissolve 5-methyl-1,3,4-thiadiazol-2-amine (0.02 mol) in 30 mL 1,4-dioxane.

- Add methoxyacetyl chloride (0.022 mol) dropwise under nitrogen.

- Reflux at 80°C for 8 hours, then pour into ice water.

- Filter and recrystallize from ethanol (yield: ~68%).

Catalytic Methods Using Zinc Chloride

Zinc chloride (ZnCl₂) acts as a Lewis acid catalyst in key steps:

- Schiff Base Formation : Condensation of 5-methyl-1,3,4-thiadiazol-2-amine with methoxy-substituted aldehydes in the presence of ZnCl₂ yields intermediate imines.

- Thiazolidinone Ring Closure : Subsequent reaction with thioglycolic acid forms the 2(3H)-one moiety.

| Parameter | Value |

|---|---|

| Catalyst Loading | 5–10 mol% ZnCl₂ |

| Solvent | 1,4-Dioxane or DMF |

| Temperature | 70–90°C |

| Reaction Time | 4–6 hours |

| Yield | 65–74% |

Nitrosation and Hydrolysis

A patent-derived method involves nitrosation followed by hydrolysis:

- Nitrosation : Treat 2-amino-5-methoxy-1,3,4-thiadiazole with sodium nitrite (NaNO₂) in concentrated HCl at 0–5°C.

- Hydrolysis : Warm the intermediate to 60–80°C in aqueous HCl, followed by extraction with dichloromethane and silica gel chromatography.

- Recrystallization : Purify from hexane/ethyl acetate (yield: ~70%).

Key Data :

- IR (KBr): 1688 cm⁻¹ (C=O), 1656 cm⁻¹ (C=N).

- ¹H NMR (DMSO-d₆): δ 3.74 (s, 3H, OCH₃), 2.85 (s, 3H, CH₃).

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cyclization | High atom economy | Requires harsh reagents |

| Catalytic ZnCl₂ | Mild conditions | Moderate yields |

| Nitrosation | Scalable | Multi-step process |

Purification and Characterization

- Chromatography : Silica gel column chromatography (hexane:EtOAc, 9:1) removes byproducts.

- Spectroscopy : FT-IR and ¹H NMR confirm functional groups, while mass spectrometry (MS) verifies molecular weight (146.17 g/mol).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy (-OCH₃) group at position 5 undergoes nucleophilic substitution under acidic or basic conditions. For example:

-

Demethylation : Treatment with hydrobromic acid (HBr) or boron tribromide (BBr₃) replaces the methoxy group with a hydroxyl group, forming 5-hydroxy derivatives .

-

Amination : Reaction with ammonia or primary amines produces 5-amino analogs, which are intermediates for further functionalization .

Table 1: Nucleophilic Substitution Reactions

Ring-Opening and Rearrangement

The thiadiazole ring is susceptible to cleavage under strong acidic or oxidative conditions:

-

Acid-Mediated Ring Opening : Concentrated sulfuric acid (H₂SO₄) induces ring opening, yielding thioamide intermediates that can recyclize into alternative heterocycles (e.g., triazoles) .

-

Oxidative Degradation : Hydrogen peroxide (H₂O₂) oxidizes the sulfur atom, leading to sulfoxide or sulfone derivatives .

Cyclization and Fusion Reactions

The compound serves as a scaffold for synthesizing fused heterocycles:

-

Hydrazine Cyclization : Reaction with hydrazine hydrate forms pyrazole-fused thiadiazoles, enhancing anticonvulsant activity in analogs .

-

Schiff Base Formation : Condensation with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) generates imine-linked derivatives, which exhibit improved lipophilicity and biological target binding .

Example Reaction Pathway

-

Step 1 : 5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one + hydrazine hydrate → 5-Hydrazinyl intermediate.

-

Step 2 : Intermediate + aromatic aldehyde → Fused pyrazole-thiadiazole derivative .

Electrophilic Aromatic Substitution

The electron-rich thiadiazole ring participates in electrophilic reactions:

-

Halogenation : Chlorine or bromine in acetic acid introduces halogens at position 4, modifying electronic properties for drug design .

-

Nitration : Nitrating agents (HNO₃/H₂SO₄) add nitro groups, enabling further reduction to amino derivatives .

Biological Interaction-Driven Reactivity

In medicinal chemistry contexts, the compound interacts with biological targets via:

-

Hydrogen Bonding : The carbonyl oxygen at position 2 binds to enzyme active sites (e.g., carbonic anhydrase) .

-

Hydrophobic Interactions : The methyl group enhances lipid membrane penetration, critical for central nervous system activity .

Comparative Reactivity of Thiadiazole Derivatives

Table 2: Reactivity Trends in 1,3,4-Thiadiazole Analogs

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one and its derivatives have been investigated for their potential anticancer properties. Research has demonstrated that compounds with the thiadiazole scaffold exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of 1,3,4-thiadiazole can inhibit the growth of human leukemia cell lines (HL-60) with IC50 values as low as 0.15 μM, indicating strong potential as anticancer agents .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, derivatives of this compound were tested for their minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa and Staphylococcus aureus, demonstrating significant antibacterial effects .

3. Anticonvulsant Activity

Research indicates that certain derivatives of 1,3,4-thiadiazole exhibit anticonvulsant properties. In vivo studies using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models have revealed that these compounds can provide substantial protection against seizures with minimal toxicity . Specifically, some derivatives showed over 80% protection at effective doses.

Agricultural Applications

1. Potential Herbicide Activity

This compound has been explored for its herbicidal properties. The unique structure of this compound enhances its efficacy in inhibiting the growth of unwanted plants. Studies suggest that it could be developed into a selective herbicide targeting specific weed species while minimizing damage to crops.

Synthesis and Structure

The synthesis of this compound can be achieved through various methods involving thiosemicarbazide and isocyanate derivatives. The compound's structure includes a methoxy group (-OCH₃) and a methyl group on the thiadiazole ring, contributing to its biological activity and reactivity.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer activity against various cell lines |

| 5-(Methylthio)-1,3,4-thiadiazole | Structure | Antimicrobial properties |

| 2-Methoxy-4-(methylthio)methyl-thiadiazole | Structure | Potential herbicide activity |

Case Studies

Case Study 1: Anticancer Screening

A study conducted on a series of thiadiazole derivatives highlighted their cytotoxic effects on L1210 mouse lymphocytic leukemia cells. The most effective compounds exhibited IC50 values ranging from 0.20 to 1.5 μM across different tests . This underscores the potential of these compounds in developing new cancer therapies.

Case Study 2: Antimicrobial Testing

In vitro antibacterial assays demonstrated that several derivatives of this compound were effective against both Gram-positive and Gram-negative bacteria with MIC values indicating potent activity . These findings support further investigation into their use as antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one would depend on its specific interactions with biological targets. This might involve binding to specific enzymes or receptors, altering their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one with structurally related thiadiazoles:

Physicochemical Properties

- Solubility: Methoxy and methyl groups in the target compound increase lipophilicity compared to hydrophilic amino derivatives.

- Crystallinity: The 5-amino analog forms stable monoclinic crystals via N–H⋯N/O bonds, whereas the methoxy derivative exhibits distinct packing due to reduced H-bonding capacity .

- Spectral Data: IR: Methoxy C–O stretching (~1350 cm⁻¹) vs. amino N–H stretching (~3100 cm⁻¹) . NMR: Methoxy protons resonate at δ 3.3–3.5 ppm, while methyl groups appear at δ 1.4–2.1 ppm .

Research Findings and Data Tables

Table 2: Thermal and Spectral Properties

| Compound | Melting Point (°C) | IR (cm⁻¹) | $^1$H NMR (δ, ppm) |

|---|---|---|---|

| This compound | N/A | 2850 (CH), 1560 (C=N) | 1.4 (CH₃), 3.3 (OCH₃) |

| 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione | 128–130 | 3100 (NH), 1350 (C=S) | 1.4 (CH₃), 4.4 (CH₂) |

| 5-Amino-1,3,4-thiadiazol-2(3H)-one | >200 (decomp.) | 3400 (NH₂), 1660 (C=O) | 6.8 (NH₂) |

Biological Activity

5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials based on recent research findings.

Overview of 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole scaffold is recognized for its significant role in drug discovery. These compounds exhibit a variety of biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The presence of sulfur in the thiadiazole ring enhances lipid solubility and facilitates cellular permeability, making them suitable candidates for pharmacological applications .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. The compound has been evaluated against various cancer cell lines using the MTT assay to determine its cytotoxic effects.

In Vitro Studies

In vitro evaluations have shown that derivatives of 1,3,4-thiadiazoles can induce apoptosis in cancer cells. For instance:

- Compound Efficacy : A study reported that certain substituted thiadiazoles exhibited IC50 values ranging from 19.5 µM to 30.1 µM against HL-60 and SKOV-3 cell lines .

- Mechanism of Action : The cytotoxicity is primarily attributed to the induction of apoptotic pathways as evidenced by acridine orange/ethidium bromide staining assays .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5f | SKOV-3 | 19.5 | Apoptosis |

| 5f | HL-60 | 30.1 | Apoptosis |

| 5c | SKOV-3 | 26.3 | Apoptosis |

| 5h | SKOV-3 | 22.2 | Apoptosis |

Structure-Activity Relationship (SAR)

The biological activity of these compounds is influenced by their structural components. Electron-withdrawing groups tend to reduce cytotoxicity while electron-donating groups enhance it . This relationship is crucial for optimizing lead compounds in anticancer drug development.

Antimicrobial Activity

Beyond anticancer properties, derivatives of this compound also demonstrate significant antimicrobial activity:

- Broad Spectrum : Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Antimicrobial Efficacy Table

| Compound | Microbial Strain | Activity |

|---|---|---|

| D-16 | Staphylococcus aureus | Effective |

| D-16 | Escherichia coli | Moderate |

| D-16 | Aspergillus niger | Effective |

Other Biological Activities

The versatility of the thiadiazole scaffold extends to other therapeutic areas:

- Anti-inflammatory : Compounds have shown potential in reducing inflammation markers.

- Antioxidant : Certain derivatives possess antioxidant properties which can be beneficial in preventing oxidative stress-related diseases .

Case Studies and Clinical Implications

Several case studies have demonstrated the clinical relevance of thiadiazole derivatives:

- In Vivo Studies : In vivo experiments involving tumor-bearing mice have illustrated the targeting ability of certain thiadiazole compounds towards sarcoma cells .

- Clinical Trials : Some derivatives are currently under investigation in clinical trials for their efficacy against various cancers and other diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.